molecular formula C7H9ClN2O2 B3334958 methyl 2-(4-chloro-1H-pyrazol-1-yl)propanoate CAS No. 1005611-73-3

methyl 2-(4-chloro-1H-pyrazol-1-yl)propanoate

Cat. No. B3334958
CAS RN: 1005611-73-3
M. Wt: 188.61 g/mol
InChI Key: UCJIPICDPUCZOR-UHFFFAOYSA-N
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Description

“Methyl 2-(4-chloro-1H-pyrazol-1-yl)propanoate” is a chemical compound with the molecular formula C7H9ClN2O2 . Pyrazole-bearing compounds, such as this one, are known for their diverse pharmacological effects .


Synthesis Analysis

The synthesis of pyrazole derivatives, like “methyl 2-(4-chloro-1H-pyrazol-1-yl)propanoate”, involves various strategies. One common method is the multicomponent approach, which involves the reaction of α,β-unsaturated aldehydes with hydrazine and subsequent dehydrogenation . The structures of these synthesized compounds are typically verified using techniques such as elemental microanalysis, FTIR, and 1H NMR .


Molecular Structure Analysis

The molecular structure of “methyl 2-(4-chloro-1H-pyrazol-1-yl)propanoate” can be analyzed using various techniques. For instance, 1H NMR and 13C NMR can provide information about the hydrogen and carbon atoms in the molecule, respectively .

Future Directions

The future research directions for “methyl 2-(4-chloro-1H-pyrazol-1-yl)propanoate” and similar compounds could involve further exploration of their pharmacological effects, particularly their antileishmanial and antimalarial activities . Additionally, more research could be conducted to better understand their synthesis, chemical reactions, and mechanisms of action.

properties

IUPAC Name

methyl 2-(4-chloropyrazol-1-yl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9ClN2O2/c1-5(7(11)12-2)10-4-6(8)3-9-10/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCJIPICDPUCZOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OC)N1C=C(C=N1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 2-(4-chloro-1H-pyrazol-1-yl)propanoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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